2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Biocatalysis Enzyme Engineering Organic Synthesis

Researchers synthesizing fluorescent chemosensors or macrocycles face inconsistent performance when substituting dialdehyde linkers. Halogenated analogs of CAS 17954-12-0 alter biocatalytic conversion by up to 37% (72% vs. 35%), while shorter linkers eliminate Fe³⁺ binding-pocket selectivity. This compound's unique propoxy spacer ensures reproducible outcomes. · Enables 'turn-off' Fe³⁺ chemosensors with superior quenching vs. isomer derivatives · Delivers 50-94% yield as a chitosan cross-linker in recyclable heterogeneous catalysts · NLT 98% purity available; in stock for immediate global dispatch

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 17954-12-0
Cat. No. B106563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
CAS17954-12-0
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O
InChIInChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2
InChIKeyQZBZYBGWXUQJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17954-12-0: Core Properties & Procurement


2-[3-(2-Formylphenoxy)propoxy]benzaldehyde (CAS 17954-12-0) is an aromatic dialdehyde, systematically named 2,2'-[1,3-propanediylbis(oxy)]dibenzaldehyde, featuring two salicylaldehyde units bridged by a flexible trimethylene (propoxy) linker [1]. This molecular architecture, with a molecular formula of C17H16O4 and a molecular weight of 284.31 g/mol, provides two terminal aldehyde groups capable of undergoing condensation reactions to form Schiff bases and macrocycles [1]. Its physical properties include a melting point of 97-98 °C and a calculated XLogP3 of 2.8, indicating moderate lipophilicity [1][2]. For procurement, the compound is commercially available with specified purity levels (e.g., NLT 98%), ensuring its suitability as a building block in research and development settings .

Critical Propoxy Linker in 17954-12-0


In-class substitution of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is not a viable procurement strategy due to its unique structural features that dictate specific performance outcomes. The propoxy linker provides a critical balance of flexibility and spatial separation between the two reactive aldehyde termini, which is fundamentally different from simpler or more rigid dialdehyde analogs. For instance, the conversion of this compound by the enzyme benzoin aldolase (EC 4.1.2.38) is dependent on this specific spacer; replacement with even closely related halogenated analogs results in vastly different conversion rates (e.g., 35% for the 5-bromo analog vs. 72% for the 5-chloro analog) . Furthermore, in the synthesis of fluorescent chemosensors, the distance and flexibility imposed by this linker are essential for creating a binding pocket with high selectivity for Fe³⁺ ions, a property that is lost with shorter or more conformationally restricted linkers [1]. Therefore, procurement decisions must be based on the specific structural identity of 17954-12-0 to ensure consistent and predictable outcomes in targeted applications.

17954-12-0 Differentiation from Closest Analogs


Enzymatic Conversion vs. Halogenated Analogs

In enzymatic conversion by benzoin aldolase (EC 4.1.2.38), 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde demonstrates a distinct reactivity profile compared to its halogenated analogs. The 5-chloro analog achieves a 72% conversion, whereas the 5-bromo analog is significantly less effective, with only a 35% conversion. This demonstrates that even minor structural modifications lead to a more than two-fold difference in biocatalytic yield, highlighting the unsubstituted parent compound's unique and optimal position in the reactivity landscape for this enzyme class .

Biocatalysis Enzyme Engineering Organic Synthesis

Fluorescent Chemosensor: Isomer Performance Comparison

When condensed with 2-aminophenol, the Schiff base (L1) derived from 2-[3-(2-formylphenoxy)propoxy]benzaldehyde exhibits more significant fluorescence quenching in the presence of Fe³⁺ compared to the 4-aminophenol-derived isomer (L2). This performance difference is directly attributed to the 'more rigidity structure' of L1, which creates a more effective binding environment for the target ion, as confirmed by DFT calculations [1].

Fluorescent Probe Metal Ion Detection Schiff Base

Heterogeneous Catalyst: Cross-Linked Chitosan Performance

A novel biocomposite catalyst, CS-PDB@Cu(NO3)2, prepared using 2,2′-(propane-1,3-diylbis(oxy))dibenzaldehyde (PDB, the target compound) as a cross-linker for chitosan, demonstrates high catalytic activity and reusability in the synthesis of N-aryl propargylamines [1]. The catalyst facilitated the synthesis of forty products with yields ranging from 50% to 94% and could be recycled for up to four catalytic cycles, showcasing the stability imparted by the PDB cross-linker [1].

Heterogeneous Catalysis Green Chemistry A3-Coupling

17954-12-0 Validated Applications


Biocatalytic Macrocycle Synthesis

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde serves as a specific substrate for benzoin aldolase (EC 4.1.2.38), enabling the synthesis of complex macrocyclic products. Its structural specificity is paramount; substitution with halogenated analogs drastically alters conversion efficiency, making the procurement of the exact CAS 17954-12-0 compound essential for achieving reproducible and high-yielding biocatalytic transformations .

Fluorescent Fe³⁺ Chemosensor Precursor

This dialdehyde is a critical building block for synthesizing 'turn-off' fluorescent chemosensors with high selectivity for Fe³⁺ ions in semi-aqueous solutions. The performance of the final sensor is dependent on the specific structural isomer of the Schiff base formed, which is dictated by the choice of amine. Using 17954-12-0 to create the 2-aminophenol derivative results in a more effective sensor with greater fluorescence quenching than its 4-aminophenol isomer [1].

Reusable Heterogeneous Catalyst via Cross-Linking

The compound's dual aldehyde groups make it an effective cross-linking agent for biopolymers like chitosan, creating stable heterogeneous catalysts such as CS-PDB@Cu(NO3)2. This catalyst demonstrates high activity in A3-coupling reactions (yields 50-94%) and can be easily recovered and reused for up to four cycles, highlighting the practical and economic advantages of using this specific dialdehyde for catalyst design [2].

Technical Documentation Hub

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